Lipophilicity vs. Piperidine and 4-Ethylpiperidine
4-(2-Pyrrolidinoethyl)piperidine exhibits a measured XLogP3 of 1.400 , representing an increase of approximately 0.52–0.81 log units compared to the simpler piperidine core (piperidine LogP ≈ 0.6–0.85). This lipophilicity shift directly influences predicted blood-brain barrier permeability and membrane partitioning, parameters critical for CNS-targeted compound libraries. The LogP value positions 4-(2-pyrrolidinoethyl)piperidine within the optimal CNS drug space (LogP 1–3) while offering sufficient lipophilicity to improve passive permeability relative to the parent piperidine scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.400; alternative calculated LogP = 1.739 |
| Comparator Or Baseline | Piperidine: experimental LogP ≈ 0.85 [1]; 4-Ethylpiperidine: calculated LogP ≈ 1.3–1.5 |
| Quantified Difference | ΔLogP ≈ +0.52 to +0.81 vs. piperidine; comparable to 4-ethylpiperidine but with dual amine functionality |
| Conditions | Calculated via XLogP3 algorithm; alternative calculation via ChemSrc database |
Why This Matters
The LogP value of 1.400 places this compound in the favorable CNS drug-like space (Lipinski-compliant) while providing superior membrane permeability compared to the unsubstituted piperidine core, enabling its selection as a privileged scaffold for CNS-targeted fragment libraries.
- [1] PubChem. Piperidine (Compound Summary). CID 8082. Experimental LogP = 0.85. View Source
